molecular formula C12H15NO2 B11894958 (1R,2S)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate

(1R,2S)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B11894958
M. Wt: 205.25 g/mol
InChI Key: GOHUUMRCILRIOW-QWRGUYRKSA-N
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Description

(1R,2S)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an indene core, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of an amino group and an ester functional group makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indene and ethyl chloroformate.

    Formation of the Indene Derivative: Indene is first converted to a suitable intermediate, such as an indene oxide, through oxidation reactions.

    Amination: The intermediate is then subjected to amination reactions using reagents like ammonia or amines under controlled conditions to introduce the amino group.

    Esterification: The final step involves esterification with ethyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene ketones, while substitution reactions can produce a variety of substituted indene derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Biology

    Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Medicine

    Pharmaceuticals: May serve as a building block for the synthesis of active pharmaceutical ingredients.

Industry

    Materials Science: Potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2S)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • **(1R,2S)-Ethyl 1-amino-2,

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl (1R,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylate

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(10)13/h3-6,10-11H,2,7,13H2,1H3/t10-,11-/m0/s1

InChI Key

GOHUUMRCILRIOW-QWRGUYRKSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC2=CC=CC=C2[C@@H]1N

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2C1N

Origin of Product

United States

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